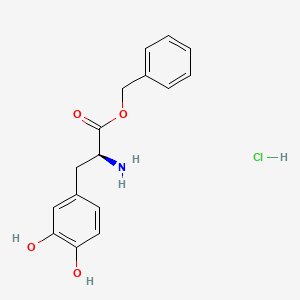
L-Dopa benzyl ester hydrochloride
Overview
Description
L-Dopa benzyl ester hydrochloride is a derivative of L-Dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson’s disease. The benzyl ester modification is designed to enhance the compound’s pharmacokinetic properties, including its ability to cross the blood-brain barrier more efficiently than L-Dopa itself.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Dopa benzyl ester hydrochloride typically involves the esterification of L-Dopa with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of a strong acid catalyst such as hydrochloric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction efficiency and yield. The use of enzymatic catalysts, such as tyrosinase and α-chymotrypsin, has also been explored to achieve selective and efficient esterification under milder conditions .
Chemical Reactions Analysis
Types of Reactions
L-Dopa benzyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Dopa and benzyl alcohol.
Oxidation: The catechol moiety in L-Dopa can be oxidized to form quinones, which are reactive intermediates.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: L-Dopa, benzyl alcohol
Oxidation: Quinones, various oxidized derivatives
Substitution: Substituted L-Dopa derivatives
Scientific Research Applications
L-Dopa benzyl ester hydrochloride has several scientific research applications across various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in neurotransmitter synthesis and metabolism, particularly in the context of dopamine production.
Medicine: Explored as a potential prodrug for the treatment of Parkinson’s disease, with the benzyl ester modification aimed at improving bioavailability and brain penetration.
Mechanism of Action
L-Dopa benzyl ester hydrochloride exerts its effects primarily through its conversion to L-Dopa, which is then decarboxylated to produce dopamine. This process involves the enzyme aromatic L-amino acid decarboxylase. The increased dopamine levels in the brain help alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .
Comparison with Similar Compounds
Similar Compounds
L-Dopa: The parent compound, used extensively in the treatment of Parkinson’s disease.
Levodopa methyl ester: Another ester derivative of L-Dopa, with similar pharmacokinetic enhancements.
Carbidopa: Often co-administered with L-Dopa to inhibit peripheral decarboxylation and increase central nervous system availability.
Uniqueness
L-Dopa benzyl ester hydrochloride is unique due to its benzyl ester modification, which enhances its ability to cross the blood-brain barrier compared to L-Dopa and other ester derivatives. This modification potentially improves its therapeutic efficacy and reduces peripheral side effects .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFUQIANPBDPDH-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37178-28-2 | |
| Record name | L-Tyrosine, 3-hydroxy-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


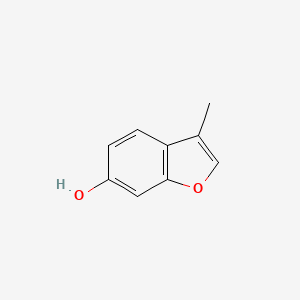


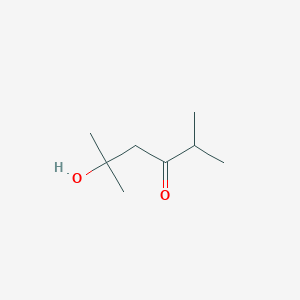
![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)
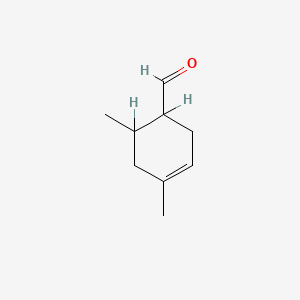




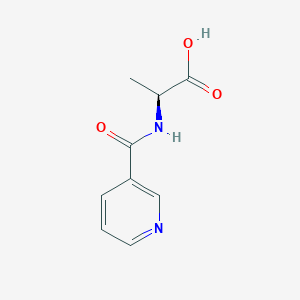
![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)
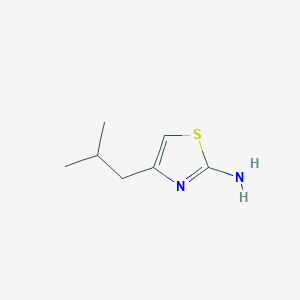
![[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3051876.png)
